4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid
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Overview
Description
4-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes an imidazolidinone ring, a benzoic acid moiety, and a carbamoylmethyl group
Preparation Methods
The synthesis of 4-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the imidazolidinone ring through cyclization reactions, followed by the introduction of the carbamoylmethyl group and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential biological activities, making it a candidate for drug development and other biological studies.
Medicine: Its unique structure could be explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have diverse biological activities and are used in various applications.
Pyrazoline derivatives: These compounds are known for their neurotoxic potentials and other biological activities
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[(E)-[1-[2-(3-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O5/c1-12-3-2-4-15(9-12)21-17(24)11-23-18(25)16(22-20(23)28)10-13-5-7-14(8-6-13)19(26)27/h2-10H,11H2,1H3,(H,21,24)(H,22,28)(H,26,27)/b16-10+ |
InChI Key |
FNXISPWFTMFZRG-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
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